molecular formula C8H10N2O2 B12645034 Isopropyl pyrazinecarboxylate CAS No. 93778-21-3

Isopropyl pyrazinecarboxylate

Cat. No.: B12645034
CAS No.: 93778-21-3
M. Wt: 166.18 g/mol
InChI Key: UQIVGDUWRUPYRU-UHFFFAOYSA-N
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Description

Isopropyl pyrazinecarboxylate (CAS 93778-21-3) is a chemical ester with the molecular formula C8H10N2O2 and a molecular weight of 166.178 g/mol . This compound serves as a versatile intermediate and building block in organic synthesis and pharmaceutical research. Pyrazinecarboxylate esters are valuable precursors in the synthesis of pyrazinamide derivatives, which are extensively studied for their diverse biological activities . These activities include antitubercular, antiviral, antifungal, and anticancer properties, making research into these compounds a significant area of medicinal chemistry . The compound can be analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for Mass-Spec compatibility) . This analytical application is crucial for pharmacokinetics studies and for isolating impurities in preparative separation . Modern synthetic approaches for related pyrazine amides focus on greener biocatalytic methods, such as using enzymes like Lipozyme® TL IM from Thermomyces lanuginosus in continuous-flow systems, which offer advantages in efficiency and sustainability compared to traditional routes . This compound is provided For Research Use Only. All researchers should refer to the relevant safety data sheet (SDS) and handle the material in accordance with their institution's laboratory safety protocols.

Properties

CAS No.

93778-21-3

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

propan-2-yl pyrazine-2-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-6(2)12-8(11)7-5-9-3-4-10-7/h3-6H,1-2H3

InChI Key

UQIVGDUWRUPYRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=NC=CN=C1

Origin of Product

United States

Preparation Methods

Esterification Reaction

The most common method for synthesizing isopropyl pyrazinecarboxylate involves the following steps:

  • Reagents : Pyrazine-2-carboxylic acid, isopropyl alcohol, and a catalyst such as sulfuric acid.
  • Procedure :
    • Combine pyrazine-2-carboxylic acid (e.g., 12.4 g) and isopropyl alcohol (e.g., 60 g) in a flask.
    • Add sulfuric acid (e.g., 2 g) as a catalyst.
    • Heat the mixture under reflux for approximately five hours while stirring continuously.
    • Gradually distill off the isopropyl alcohol while maintaining the reaction conditions for an additional five hours.
    • After cooling to room temperature, add an aqueous solution of sodium bicarbonate to neutralize excess acid.
    • Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and filter.
    • Evaporate the solvent and distill to obtain pure this compound.

Azeotropic Distillation

This method enhances yield by removing water formed during the reaction:

  • Reagents : Same as above.
  • Procedure :
    • Mix pyrazine-2-carboxylic acid with isopropyl alcohol in a round-bottom flask.
    • Introduce a drying agent or use azeotropic distillation to remove water produced during the reaction.
    • Continue heating until no further water is produced, indicating completion of the reaction.

Ion-Exchange Resin Catalysis

Using ion-exchange resins can be an alternative catalytic method:

  • Reagents : Pyrazine-2-carboxylic acid, isopropyl alcohol, and an ion-exchange resin (e.g., polystyrene-sulfonic acid).
  • Procedure :
    • Combine reactants in a flask with the resin as a catalyst.
    • Heat under reflux while stirring for several hours.
    • Follow similar work-up procedures as described above to isolate the product.
Method Yield (%) Time Required Catalyst Used
Traditional Esterification High ~10 hours Sulfuric Acid
Azeotropic Distillation Very High ~8 hours None (drying agent optional)
Ion-Exchange Resin Catalysis Moderate ~6 hours Ion-exchange resin

This compound serves as an intermediate in synthesizing more complex organic compounds, particularly in medicinal chemistry where derivatives of pyrazine are known for their biological activity. The compound's properties make it suitable for various applications in pharmaceuticals, agrochemicals, and flavoring agents.

The preparation of this compound can be effectively achieved through several methods, each with its advantages regarding yield and reaction time. The choice of method may depend on available resources and desired purity levels of the final product.

Chemical Reactions Analysis

Isopropyl pyrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazinecarboxylic acid.

    Reduction: Reduction reactions can convert it to pyrazinecarboxylate esters with different alkyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines .

Scientific Research Applications

Isopropyl pyrazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl pyrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between isopropyl pyrazinecarboxylate and related pyrazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity Key Applications References
This compound C₈H₁₂N₂O₂ (inferred) ~168.19 (estimated) Not reported Not reported Coordination chemistry, synthetic intermediate (hypothesized)
tert-Butyl 4-[4-(aminomethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate C₁₆H₂₅N₃O₂ 291.38 83–87 90% Pesticide testing standards
tert-Butyl 4-(2-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate C₁₅H₂₃N₃O₂ 277.36 120–122 97% Pesticide testing standards
Methyl 2-pyrazinecarboxylate C₆H₆N₂O₂ 138.12 Not reported Not reported Alkylpyrazine synthesis (e.g., 2-ethylpyrazine via Grignard-like reactions)
3-Isopropylpyrazine-2-carboxamide C₈H₁₁N₃O 165.20 Not reported Not reported Pharmaceutical intermediates (supplier-specified)
Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate C₁₂H₁₈ClN₅O₂ 299.76 Not reported Not reported Drug discovery (e.g., kinase inhibitors)

Key Findings :

Structural and Functional Diversity :

  • Ester vs. Amide Groups : this compound (ester) and 3-isopropylpyrazine-2-carboxamide (amide) differ in their functional groups. The ester group in this compound may enhance solubility in organic solvents, whereas the amide group in its analog could improve hydrogen-bonding capacity, influencing biological activity .
  • Substituent Effects : tert-Butyl derivatives (e.g., ) exhibit higher molecular weights and melting points compared to methyl or isopropyl analogs, likely due to increased steric bulk and crystallinity. These properties make tert-butyl derivatives suitable for high-purity standards in pesticide testing.

Reactivity and Synthetic Utility: Methyl pyrazinecarboxylate () is pivotal in alkylpyrazine synthesis due to its reactivity with alkyllithium reagents. In contrast, bulkier esters (e.g., isopropyl or tert-butyl) may hinder such reactions, limiting their utility in specific syntheses. Chloro- and amino-substituted derivatives (e.g., ) demonstrate enhanced electronic complexity, enabling applications in targeted drug design.

Commercial Availability and Purity :

  • tert-Butyl pyrazinecarboxylates are commercially available at >90% purity for pesticide testing, reflecting their industrial relevance . Isopropyl derivatives, however, are less documented in the provided evidence, suggesting niche or exploratory use.

Biological Activity

Isopropyl pyrazinecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative of pyrazinecarboxylic acid, characterized by its pyrazine ring and isopropyl group. The general structure can be represented as follows:

C7H10N2O2\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2

This compound exhibits properties typical of pyrazine derivatives, which are known for their diverse biological activities.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Antimicrobial Activity : Analogous compounds have shown promise in inhibiting the growth of various pathogens, including Mycobacterium tuberculosis (Mtb). The mechanism often involves disruption of key metabolic pathways within the bacteria, particularly through inhibition of enzymes crucial for coenzyme A biosynthesis .
  • Cytotoxic Effects : Some studies suggest that certain pyrazine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. This cytotoxicity is often linked to their ability to generate reactive oxygen species (ROS) and alter mitochondrial function.
  • Anti-inflammatory Properties : Pyrazine derivatives have been noted for their potential to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or pathways such as NF-kB .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that:

  • Alkyl Substituents : Variations in the alkyl group attached to the carboxylate can significantly affect antimicrobial potency. For instance, longer or branched alkyl chains may enhance lipophilicity, improving membrane penetration and bioavailability .
  • Positioning of Functional Groups : The position of substituents on the pyrazine ring can also impact activity. For example, modifications at the 3-, 5-, or 6-positions have been explored to optimize binding affinity to target enzymes .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazinecarboxylic acid analogs, including this compound, against Mtb. Results indicated that specific structural modifications led to enhanced antimycobacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.7 mM to 2.2 mM depending on the compound structure .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies demonstrated that this compound exhibited selective cytotoxicity against human cancer cell lines. The compound was shown to induce apoptosis through ROS generation and mitochondrial dysfunction, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Summary of Biological Activities

Activity TypeDescriptionKey Findings
AntimicrobialInhibition of Mtb growthMIC values between 0.7 mM - 2.2 mM
CytotoxicInduction of apoptosis in cancer cellsSignificant IC50 values
Anti-inflammatoryModulation of inflammatory cytokinesPotential inhibition pathways identified

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